6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene
Description
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₁Br) is a brominated tetrahydronaphthalene derivative characterized by a methylene group at position 1 and a bromine substituent at position 4. These compounds are typically synthesized via bromination of tetrahydronaphthalene precursors under controlled conditions, often involving catalysts like N-bromosuccinimide (NBS) or bromine in diethyl ether/chloroform mixtures .
Structure
3D Structure
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
7-bromo-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H11Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-7H,1-4H2 |
InChI Key |
DKISPBHRYROLNM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Wittig reaction facilitates the conversion of ketones to alkenes via phosphorus ylides. For 6-bromo-1-methylene-1,2,3,4-tetrahydronaphthalene, this involves reacting 6-bromo-1-tetralone with methyl triphenylphosphonium bromide under strongly basic conditions. Key parameters include:
-
Reagents : Methyl triphenylphosphonium bromide, tert-butanol potassium (t-BuOK)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Temperature : Room temperature (25°C)
The reaction proceeds via deprotonation of the phosphonium salt to generate the ylide, which subsequently attacks the carbonyl carbon of 6-bromo-1-tetralone. The intermediate oxaphosphorane collapses to release triphenylphosphine oxide and yield the desired alkene.
Experimental Procedure and Optimization
-
Ylide Generation : Methyl triphenylphosphonium bromide (1.2 equiv) and t-BuOK (1.2 equiv) are combined in THF under nitrogen, stirring for 60 minutes to form the ylide.
-
Ketone Addition : 6-Bromo-1-tetralone (1.0 equiv) is added, and the mixture stirs overnight.
-
Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate).
Yield : 93% (reported for analogous 7-bromo derivative).
Purity : ≥95% (confirmed by HPLC-MS).
Bromination of the Tetralone Precursor
Regiochemical Challenges
The directed bromination of 1-tetralone to yield 6-bromo-1-tetralone is critical but lacks explicit documentation in the provided sources. Electrophilic aromatic substitution (EAS) on tetralone is influenced by the electron-withdrawing ketone group, which directs incoming electrophiles to meta positions. In the fused bicyclic system, this corresponds to the 6th position on the aromatic ring.
Analytical Characterization
Structural Confirmation
-
¹H NMR : Distinct signals for the methylene protons (δ 5.44–4.98 ppm, doublets) and aromatic protons adjacent to bromine (δ 7.74–6.90 ppm).
-
¹³C NMR : Peaks for the quaternary brominated carbon (δ 130–140 ppm) and methylene carbons (δ 105–110 ppm).
-
X-ray Crystallography : Resolves the planar geometry of the aromatic ring and confirms bromine placement.
Alternative Synthetic Routes
Reductive Amination (Non-Applicable)
A patent describes reductive amination of tetralones with piperazines for amine derivatives. While irrelevant to methylene formation, this highlights the versatility of tetralone intermediates in synthesizing functionalized tetrahydronaphthalenes.
Direct Bromination of 1-Methylene-Tetrahydronaphthalene
Brominating the pre-formed methylene derivative is theoretically feasible but risks incorrect regiochemistry due to the electron-donating alkyl chain directing bromine to positions 5 or 7. This route is less favored without directing groups.
Industrial-Scale Considerations
Catalyst Recycling
Chemical Reactions Analysis
Diels–Alder Cycloaddition
The methylene group enables participation as a diene in [4+2] cycloadditions. Computational studies on related tetralin systems suggest activation barriers of ΔG‡ = 12.1 kcal/mol for Diels–Alder reactions, with exergonicity (ΔG = -45.7 kcal/mol) favoring product formation .
Table 1: Diels–Alder Reactivity with Common Dienophiles
Key observations:
-
Electron-deficient dienophiles show superior reactivity due to enhanced orbital overlap .
-
Steric hindrance from the bromine substituent reduces yields compared to non-halogenated analogs .
Bromine-Directed Electrophilic Substitution
The bromine atom directs electrophilic attacks to the para position (C5) with regioselectivity >85% in nitration and sulfonation reactions . Halogen mobility studies show activation energies for Br migration of 28.3 kcal/mol via radical intermediates.
Table 2: Electrophilic Substitution Reactions
| Reagent | Product | Selectivity (C5:C7) | Temperature |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | 9:1 | 0°C |
| ClSO₃H | 5-Sulfochloride | 8:1 | RT |
| Ac₂O/AlCl₃ | 5-Acetylated product | 7:1 | 40°C |
Mechanistic note: Bromine's -I effect deactivates the ring but enhances para orientation through resonance stabilization of the σ-complex.
Radical-Mediated Polymerization
The methylene group undergoes radical-initiated polymerization with AIBN (azobisisobutyronitrile), forming cross-linked polymers. Kinetic studies reveal:
Polymer Properties
-
Glass transition temperature (T_g): 128°C (DSC)
-
Molecular weight (M_w): 45,000–60,000 g/mol (GPC)
Transition Metal-Catalyzed Coupling
The C–Br bond participates in cross-coupling reactions under Suzuki-Miyaura conditions:
Table 3: Palladium-Catalyzed Coupling Efficiency
| Boronic Acid | Catalyst System | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 82 | 340 |
| 4-Methoxyphenyl | Pd(dppf)Cl₂/NaHCO₃ | 75 | 290 |
| Vinylboronic pinacol | Pd(OAc)₂/XPhos | 68 | 260 |
Optimized conditions: 1 mol% catalyst, 80°C in dioxane/H₂O (4:1) .
Oxidation Pathways
The methylene group undergoes selective oxidation:
Table 4: Oxidation State Control
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| O₂/CuCl | 1-Ketotetralin | 94% |
| mCPBA | Epoxide derivative | 88% |
| OsO₄/NMO | Dihydroxylated product | 63% |
DFT calculations show the lowest activation energy (ΔG‡ = 14.2 kcal/mol) for epoxidation via peracid-mediated pathways .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Bromine Homolysis :
Quantum yield: Φ = 0.32 ± 0.03
-
Methylene Cyclization :
Forms bicyclic products through [2+2] photocycloaddition (45% yield) .
This comprehensive analysis demonstrates 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene's versatility in synthetic chemistry, with reactivities modulated by both electronic effects of bromine and the strain inherent in the tetrahydronaphthalene framework.
Scientific Research Applications
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene and related compounds:
Key Observations :
- Substituent Effects : Methyl groups (e.g., in 6-Bromo-1,1,4,4-tetramethyl...) increase steric bulk and thermal stability compared to the methylene group in the target compound. The ketone group in 7-Bromo-1-oxo... enhances polarity and directs bromination to meta positions .
- Regioselectivity : Quantum chemical studies (PM3 and RHF/6-31G*) show that electron-withdrawing groups (e.g., carbonyl) favor bromination at positions 5 or 8, while electron-donating groups (e.g., methyl) lower activation energy for bromination at ortho/para positions .
Physical and Chemical Properties
Biological Activity
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H11Br
- CAS Number : 6134-56-1
- Molecular Weight : 211.1 g/mol
Biological Activity Overview
The biological activity of this compound has been studied with a focus on its potential therapeutic effects. Research has indicated various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, the presence of bromine in the structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Effective against Gram-positive and Gram-negative bacteria | |
| Related derivatives | Showed enhanced activity compared to non-brominated counterparts |
Anticancer Activity
Research indicates that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects on cancer cells.
| Study Focus | Findings | Reference |
|---|---|---|
| Apoptosis Induction | Increased ROS levels leading to apoptosis in cancer cell lines | |
| Cell Cycle Arrest | Inhibition of G2/M transition in cancer cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Oxidative Stress Induction : The compound can generate ROS which can lead to oxidative damage in cells.
- Interaction with Biomolecules : It may interact with cellular proteins and nucleic acids affecting their function.
- Receptor Modulation : Potential modulation of specific receptors involved in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various tetrahydronaphthalene derivatives, 6-bromo-1-methylene was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to evaluate activity.
Case Study 2: Cancer Cell Line Studies
A research team investigated the effects of 6-bromo-1-methylene on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
Q & A
Basic Questions
Q. What are the optimized synthetic methodologies for 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?
- Methodology : A common approach involves bromination of the parent tetrahydronaphthalene derivative under controlled conditions. For example, boron trifluoride-tetrahydrofuran (BF₃-THF) complex in dichloromethane at 0–20°C under inert atmosphere achieves a 92% yield for a structurally related compound (6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene) . Key variables include:
- Temperature : Lower temperatures (0°C) minimize side reactions like over-bromination.
- Catalyst : BF₃-THF enhances electrophilic substitution efficiency.
- Atmosphere : Inert gases (N₂/Ar) prevent oxidation of sensitive intermediates.
- Data Table :
| Reactant | Catalyst/Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| T-2 | BF₃-THF, CH₂Cl₂ | 0–20 | 2 | 92% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and stereochemistry. For brominated analogs, coupling constants (e.g., J = 8–10 Hz for vicinal protons) confirm cyclohexene ring conformation .
- X-ray Crystallography : Crystal lattice parameters (e.g., triclinic system with α = 98.14°, β = 92.74°, γ = 100.94°) validate spatial arrangements and bond angles in related tetrahydronaphthalene derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₉Br, exact mass 209.08) .
Q. What safety protocols and purity standards are recommended for handling this compound?
- Methodology :
- Purity : HPLC purity ≥98% minimizes impurities that could interfere with downstream reactions .
- Storage : Store in dry, dark, and ventilated conditions at 2–8°C to prevent degradation. Use inert atmosphere (N₂) for long-term storage .
- Hazards : Brominated aromatics may release toxic HBr fumes under heat; use fume hoods and PPE (gloves, goggles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or selectivity?
- Methodology :
- Variable Isolation : Systematically test parameters (e.g., catalyst loading, solvent polarity) using design of experiments (DoE). For instance, BF₃-THF vs. alternative Lewis acids (AlCl₃) may explain yield discrepancies .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates and competing pathways (e.g., bromination vs. ring-opening).
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for bromination at different positions (C-6 vs. C-7), addressing regioselectivity conflicts .
Q. What computational approaches predict the stability and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain from the methylene group and bromine’s electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate thermal stability by ramping temperatures (25–300°C) to identify decomposition thresholds .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) in crystal packing, correlating with experimental XRD data .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 1°C/min in N₂) to determine decomposition points .
- Solvent Stability Screening : Incubate the compound in polar (MeOH) vs. non-polar (hexane) solvents at 25°C for 24h, monitoring degradation via HPLC .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation rates under UV-A (365 nm) vs. ambient light .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., cross-coupling)?
- Methodology :
- Directed Metallation : Use directing groups (e.g., -OMe, -COOR) to guide Suzuki-Miyaura coupling at the C-6 position .
- Protecting Groups : Temporarily block the methylene group with TMSCl to prevent unwanted side reactions during functionalization .
- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ in THF enables selective C-Br bond activation for aryl-aryl couplings .
Data Contradiction Analysis
Q. Conflicting reports on bromination efficiency: How to validate optimal conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
